molecular formula C17H12N2O3S B186803 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- CAS No. 121161-67-9

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-

Cat. No. B186803
CAS RN: 121161-67-9
M. Wt: 324.4 g/mol
InChI Key: FGBGDFWRMPDSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of pH in cells. Additionally, it has been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic properties, this compound has been shown to have potential applications in the treatment of a variety of other diseases, including Alzheimer's disease, diabetes, and glaucoma. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- in lab experiments include its high yield synthesis method, its potential applications in a variety of fields, and its ability to inhibit key enzymes and signaling pathways in cells. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-. One area of focus may be on the development of new compounds based on this chemical structure, which could have even greater potential applications in medicine, biology, and chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, research may also focus on the development of new synthesis methods for this compound, which could lead to greater efficiency and yield in its production.

Synthesis Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- can be achieved through a variety of methods. One common method involves the reaction of 2-mercaptoethanol with 2-bromoethylbenzoxazole, which produces the desired compound in high yield.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- has been the subject of much scientific research due to its potential applications in a variety of fields. In medicine, this compound has been found to have potential anti-cancer properties, as well as the ability to inhibit angiogenesis. In biology, it has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a key role in a variety of physiological processes. In chemistry, it has been used as a starting material for the synthesis of a variety of other compounds.

properties

CAS RN

121161-67-9

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C17H12N2O3S/c20-15-11-5-1-2-6-12(11)16(21)19(15)9-10-23-17-18-13-7-3-4-8-14(13)22-17/h1-8H,9-10H2

InChI Key

FGBGDFWRMPDSIB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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